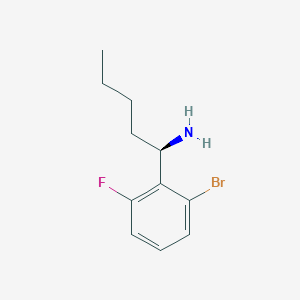

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine

Description

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is a chiral amine derivative featuring a pentyl chain attached to a substituted aromatic ring. The aromatic moiety contains bromo and fluoro substituents at the 2- and 6-positions, respectively, creating a sterically and electronically distinct environment. The (R)-configuration at the chiral center introduces stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Key structural attributes:

- Aromatic substitution: 2-bromo-6-fluoro groups influence electronic effects (e.g., electron-withdrawing) and steric bulk.

- Alkyl chain: The pentyl chain may enhance lipophilicity compared to shorter-chain analogs, impacting solubility and membrane permeability.

- Chirality: The (R)-enantiomer’s stereochemistry could dictate binding affinity in receptor-targeted applications.

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

(1R)-1-(2-bromo-6-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6,10H,2-3,7,14H2,1H3/t10-/m1/s1 |

InChI Key |

NJCFPGOSXYMJJM-SNVBAGLBSA-N |

Isomeric SMILES |

CCCC[C@H](C1=C(C=CC=C1Br)F)N |

Canonical SMILES |

CCCCC(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine typically involves the following steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF).

Amine Introduction: The pentan-1-amine chain can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with ammonia or an amine.

Industrial Production Methods

Industrial production of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium fluoride (KF)

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Dehalogenated amines

Substitution: Various substituted phenylpentan-1-amines

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential in several fields:

Medicinal Chemistry

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine serves as a building block for synthesizing biologically active molecules. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

Pharmacology

The compound is studied for its interactions with various biological targets, particularly in the context of cancer therapy and neurodegenerative diseases. For instance, research indicates that similar compounds can inhibit the activity of anaplastic lymphoma kinase (ALK), a target in cancer treatment .

Neuroscience

Research has identified the adenosine A2A receptor as a therapeutic target for neurodegenerative diseases. Compounds related to (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine have shown potential in modulating this receptor, suggesting applications in treating conditions like Parkinson's disease .

Case Study 1: Inhibition of ALK Activity

A study demonstrated that compounds structurally similar to (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine exhibited potent inhibition of ALK activity, with IC50 values indicating strong efficacy in cellular models . The findings suggest that modifications to the existing structure could yield even more effective inhibitors.

| Compound | IC50 (nM) | Cell Growth Inhibition |

|---|---|---|

| 7d | 21.3 | 514.6 |

| 8a | 1.3 | 29.5 |

Case Study 2: A2A Receptor Antagonism

Another study focused on the development of new derivatives targeting the A2A receptor, highlighting the importance of structural modifications at specific positions to enhance binding affinity and antagonist activity . The findings suggest that similar strategies could be applied to (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine derivatives.

| Compound | Ki (nM) | IC50 (µM) |

|---|---|---|

| 5m | 5 | 6 |

Similar Compounds Overview

The compound can be compared with other halogenated phenylamines and their derivatives, which may exhibit similar biological activities but differ in efficacy and safety profiles.

| Compound Name | Structure Characteristics |

|---|---|

| (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine | Enantiomer with different stereochemistry |

| Non-chiral versions | Lacks chiral specificity, potentially different interactions |

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)pentan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly alter physicochemical and biological properties.

Key Findings :

Alkyl Chain Length and Chirality

Chain length and stereochemistry influence lipophilicity and biological interactions.

Key Findings :

- Longer chains (e.g., pentyl vs. butyl/propyl) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- The (R)-enantiomer is consistently prioritized in analogs, suggesting its stereochemical preference in bioactive contexts (e.g., receptor binding) .

Functional Group Variations

Replacing the amine group with other functionalities alters reactivity and applications.

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine is a chiral amine compound notable for its unique structural features, which include a pentane chain and a phenyl ring substituted with bromine and fluorine atoms. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various neurotransmitter systems.

- Molecular Formula : C11H15BrF

- Molecular Weight : Approximately 260.15 g/mol

- Structural Features :

- Chiral center at the pentan-1-amine backbone.

- Substituents: Bromine at position 2 and Fluorine at position 6 on the phenyl ring.

Biological Activity Overview

Initial studies indicate that (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine may exhibit significant biological activity, particularly in relation to its potential as a pharmaceutical agent. The presence of halogen substituents enhances its lipophilicity, which is crucial for receptor binding affinity.

Interaction Studies

Research has focused on the compound's binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are essential for understanding the compound's potential therapeutic applications in mood disorders and addiction treatments.

Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine with serotonin receptors. The findings suggested that the compound exhibits moderate affinity for the 5-HT_2A receptor, which is implicated in various psychiatric disorders. This interaction may facilitate further research into its use as an antidepressant or anxiolytic agent.

Study 2: Structure-Activity Relationship (SAR)

Another research effort evaluated the structure-activity relationship of similar compounds, revealing that modifications in the bromine and fluorine substituents significantly affect biological activity. For instance, compounds with different halogen positions exhibited varied affinities for dopamine transporters, highlighting the importance of molecular structure in drug design.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Binding Affinity (Ki, nM) | Unique Features |

|---|---|---|---|

| (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine | C11H15BrF | 120 | High affinity for serotonin receptors |

| (S)-1-(2-Bromo-4-fluorophenyl)pentan-1-amine | C11H15BrF | 200 | Different fluorine position |

| (R)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine | C11H15BrF | 180 | Variation in bromine position |

| (R)-1-(2-Chloro-6-fluorophenyl)pentan-1-amine | C11H15ClF | 150 | Chlorine instead of bromine |

The mechanism by which (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine exerts its biological effects is believed to involve modulation of neurotransmitter levels through inhibition or activation of specific receptors. This modulation can lead to alterations in mood and behavior, making it a candidate for further pharmacological exploration.

Q & A

Q. What are the established synthetic routes for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is to start with a precursor like (R)-phenylglycinol-derived intermediates, followed by sequential functionalization. For example, bromination and fluorination can be achieved using regioselective electrophilic substitution, while the pentan-1-amine backbone is introduced via reductive amination or nucleophilic substitution (e.g., using lithium amides) . Key steps include purification via column chromatography and confirmation of enantiomeric purity using chiral HPLC or polarimetry.

Q. How is the stereochemical configuration of (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine experimentally verified?

X-ray crystallography is the gold standard for confirming stereochemistry. Single crystals of the compound or a derivative (e.g., a salt with hydrogensulfate) are grown and analyzed using programs like SHELXL for structure refinement . Alternatively, circular dichroism (CD) spectroscopy or NOESY NMR experiments can provide indirect evidence of chirality by correlating spatial proximity of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the aromatic substitution pattern (2-bromo-6-fluoro) and amine proton environment.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrFN).

- IR Spectroscopy : Identifies N-H stretching (~3300 cm) and C-Br/C-F vibrations (~600–800 cm) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Contradictions in NMR or MS data often arise from impurities, tautomerism, or solvent effects. Strategies include:

Q. What experimental designs are optimal for studying its pharmacological interactions?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using H-labeled analogs) quantify affinity for target receptors.

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450-mediated degradation .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., GPCRs) using Amber or GROMACS to predict binding modes .

Q. How does the stereochemistry of the compound influence its biological activity?

The (R)-configuration often enhances target selectivity due to spatial complementarity with chiral binding pockets. For example:

- Enantiomer Comparison : Test (R)- and (S)-enantiomers in vitro for IC differences.

- Pharmacokinetic Profiling : Compare oral bioavailability and half-life in animal models .

Data Analysis and Methodological Challenges

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Co-Crystallization : Use counterions like hydrogensulfate or trifluoroacetate to stabilize the crystal lattice .

- Cryoprotection : Flash-cool crystals in liquid nitrogen with cryoprotectants (e.g., glycerol).

- High-Throughput Screening : Employ robotic platforms to test >100 crystallization conditions (e.g., varying pH, solvents) .

Q. How can computational methods predict synthetic feasibility or reactivity?

- Retrosynthetic Analysis : Tools like Synthia or ASKCOS propose routes based on known reactions .

- Reactivity Scoring : Calculate Fukui indices or local softness parameters to predict nucleophilic/electrophilic sites .

Contradiction Resolution in Published Data

Q. How to address discrepancies in reported biological activity across studies?

- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers.

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed cell lines, buffer composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.